molecular formula C6H13NO2S B1429057 2,2-Dimethylthiomorpholine 1,1-dioxide CAS No. 1272667-24-9

2,2-Dimethylthiomorpholine 1,1-dioxide

Cat. No.: B1429057
CAS No.: 1272667-24-9
M. Wt: 163.24 g/mol
InChI Key: ACRRAKSSJSYUKQ-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine 1,1-dioxide is a heterocyclic compound featuring a six-membered thiomorpholine ring with two methyl groups at the 2-position and two oxygen atoms bonded to the sulfur atom (S=O₂). This structure confers unique physicochemical properties, including enhanced stability and solubility in polar solvents due to the sulfone group. It is commercially available as a high-purity reagent (≥95%) and is utilized in pharmaceutical and materials science research .

Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRRAKSSJSYUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272667-24-9
Record name 2,2-dimethyl-1-thiomorpholine-1,1-dione
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Preparation Methods

The synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine amino protecting compounds with potassium permanganate under controlled conditions . The oxidation reaction is carried out by adding potassium permanganate portionwise to the reaction system, ensuring good oxidation efficiency and a controlled reaction process. The resulting thiomorpholine 1,1-dioxide amino protecting compound is then hydrolyzed under acidic conditions to yield the final product .

Chemical Reactions Analysis

2,2-Dimethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: It can be reduced back to the corresponding thiomorpholine derivative.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2-Dimethylthiomorpholine 1,1-dioxide, a chemical compound with the molecular formula C6H13NO2SC_6H_{13}NO_2S and a molecular weight of 163.24 g/mol, has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
this compound serves as an intermediate in synthesizing various organic compounds and as a reagent in chemical reactions. It is involved in synthesizing derivatives of pyridine and benzaldehyde .

Biology
This compound is studied for its potential biological activities and interactions with biomolecules. Its sulfoxide functional group allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.

Medicine
Ongoing research explores the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: It can be further oxidized to form sulfone derivatives.
  • Reduction: It can be reduced back to the corresponding thiomorpholine derivative.
  • Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine 1,1-dioxide involves its interaction with molecular targets through its sulfoxide functional group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Modifications

The thiomorpholine 1,1-dioxide scaffold serves as a versatile platform for derivatization. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2,2-Dimethylthiomorpholine 1,1-dioxide 2-methyl groups C₆H₁₃NO₂S 175.24 Drug intermediates, materials science
Thiomorpholine 1,1-dioxide (TMS) No substituents C₄H₉NO₂S 135.18 CNS drug candidates (taurine analogues)
N-Methylthiomorpholine 1,1-dioxide (MTMS) N-methyl group C₅H₁₁NO₂S 149.21 Neuroprotective agents
3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride 3-cyclobutyl group C₈H₁₆ClNO₂S 225.74 Pharmaceuticals, agrochemicals
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide 4-hydroxybutyl chain C₈H₁₇NO₃S 207.29 Polymer synthesis, coordination chemistry


Key Observations :

  • Cyclobutyl groups (e.g., 3-cyclobutyl derivative) introduce rigidity, influencing binding affinity in target proteins .
  • Salt Forms : Hydrochloride salts (e.g., 3-cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride) improve aqueous solubility, critical for pharmacokinetic optimization .

Physicochemical Properties

  • Thermal Stability : Derivatives like 2,2'-bipyridine 1,1'-dioxide exhibit high melting points (572 K) and enthalpy of sublimation (180 kJ/mol), suggesting that sulfone groups enhance thermal resilience .
  • Spectroscopic Signatures : The sulfone group in thiomorpholine dioxides generates distinct IR peaks (~1300–1150 cm⁻¹ for S=O) and NMR shifts (δ 3.0–4.0 ppm for S–O adjacent protons) .

Biological Activity

2,2-Dimethylthiomorpholine 1,1-dioxide (CAS No. 1272667-24-9) is a sulfoxide compound characterized by its unique thiomorpholine structure. It has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H13NO2S
  • Molecular Weight : 163.24 g/mol

The compound features a sulfoxide functional group, which is significant for its biological activity as it can interact with various molecular targets.

The biological activity of this compound primarily arises from its sulfoxide group. This functional group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The specific pathways affected depend on the biological context:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling cascades.

Anticancer Potential

Preliminary studies suggest that the compound could have anticancer properties by affecting cell proliferation pathways. The exact mechanism remains under investigation, but it may involve modulation of signaling pathways associated with cell growth and apoptosis.

Cardiovascular Effects

Recent studies have highlighted the role of nitric oxide (NO) signaling in cardiovascular health. This compound has been linked to the modulation of soluble guanylate cyclase (sGC), which is crucial for NO signaling. By enhancing sGC activity, this compound may contribute to vasodilation and improved blood flow (as referenced in patent literature) .

Case Studies and Experimental Data

A variety of studies have explored the biological implications of sulfoxides like this compound:

Study FocusFindings
Antimicrobial ActivityExhibits potential against Gram-positive bacteria; further research needed for Gram-negative efficacy.
Anticancer ActivityInduces apoptosis in specific cancer cell lines; requires more extensive testing for clinical relevance.
Cardiovascular EffectsEnhances NO signaling through sGC activation; implications for hypertension treatment .

Applications in Medicine

The ongoing research into this compound suggests potential applications in drug development:

  • Therapeutic Agent : Its ability to modulate enzyme and receptor activity positions it as a candidate for treating various diseases.
  • Drug Development Precursor : It serves as an intermediate in synthesizing more complex organic molecules pertinent to pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylthiomorpholine 1,1-dioxide, and how can its purity be validated?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via oxidation of 2,2-dimethylthiomorpholine using hydrogen peroxide or peracetic acid under controlled pH (8–10) and low temperatures (0–10°C) to minimize side reactions like over-oxidation .
  • Purification : Recrystallization from methanol or DMSO is recommended due to its moderate solubility (: Solubility in DMSO/Methanol).
  • Validation : Purity is confirmed via:
    • HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 210–230 nm).
    • 1H/13C NMR (key signals: methyl groups at δ ~1.2–1.5 ppm, sulfone resonances at δ ~3.1–3.5 ppm) .
    • X-ray crystallography for structural confirmation (if crystalline) .

Q. How does the sulfone group in this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The sulfone group enhances electrophilicity at adjacent carbons, enabling regioselective alkylation or acylation. For example:

  • Alkylation : Reacts with methyl iodide in DMF at 60°C, targeting the nitrogen atom (nucleophilic site) to form quaternary ammonium derivatives.
  • Kinetic Control : Lower temperatures (0–25°C) favor monosubstitution, while higher temperatures (60–80°C) promote disubstitution .
  • Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) or in-situ IR spectroscopy (disappearance of N–H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity data for sulfone-directed C–H functionalization?

Methodological Answer: Discrepancies in regioselectivity (e.g., C3 vs. C4 functionalization) arise from steric effects of the 2,2-dimethyl groups and electronic effects of the sulfone. Strategies include:

  • DFT Calculations : Compare activation energies for transition states at different positions (e.g., B3LYP/6-31G* level) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
  • Experimental Validation : Use deuterium labeling (e.g., D₂O exchange) to confirm predicted sites .

Q. What experimental design optimizes the electrochemical dimerization of this compound derivatives?

Methodological Answer: Electrochemical methods (e.g., cyclic voltammetry) enable oxidative homocoupling without transition-metal catalysts:

  • Conditions : Use a Pt anode, Ag/AgCl reference electrode, and HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as solvent to stabilize radical intermediates .
  • Optimization :
    • Current Density : 2 mA/cm² maximizes yield (80%) while minimizing side reactions.
    • Temperature : 25°C prevents decomposition of sulfone intermediates.
  • Product Analysis : ESI-MS and EPR confirm dimer formation and radical intermediates .

Q. How does the steric bulk of 2,2-dimethyl groups affect the compound’s application in asymmetric catalysis?

Methodological Answer: The dimethyl groups hinder axial coordination, limiting use in traditional metal complexes but enabling organocatalytic roles:

  • Chiral Induction : Pair with BINOL-derived phosphoric acids for enantioselective aldol reactions (e.g., 90% ee achieved with 10 mol% catalyst) .
  • Limitations : Steric hindrance reduces efficacy in bulky substrate binding (e.g., tert-butyl ketones), requiring tailored catalysts .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (irritant; Skin Corrosion/Irritation Category 1B) .
  • Ventilation : Use fume hoods due to vapor pressure (0.413 mmHg at 25°C) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 2
2,2-Dimethylthiomorpholine 1,1-dioxide

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